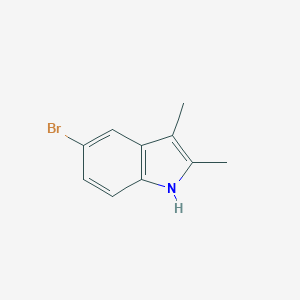

5-bromo-2,3-dimethyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Academic Research and Drug Discovery

The indole scaffold is one of the most pervasive heterocyclic systems in nature and pharmacology, a fact that has spurred extensive research into its chemistry and biological applications. eurekaselect.comnih.gov It forms the core of the essential amino acid tryptophan, which is a building block for proteins and a precursor to various crucial biomolecules, including the neurotransmitter serotonin. nih.govresearchgate.net The recognition of indole's role in fundamental biological processes has driven decades of investigation, revealing its presence in a multitude of natural products, particularly alkaloids, with a wide spectrum of therapeutic activities. eurekaselect.comnih.gov

In the realm of drug discovery, the indole nucleus is considered a "privileged scaffold" because of its ability to bind to a diverse range of biological targets with high affinity. eurekaselect.combenthamdirect.com This has led to the development of a vast number of indole-containing drugs approved for clinical use. mdpi.com These pharmaceuticals address a wide variety of health challenges, including inflammation, cancer, microbial and viral infections, metabolic disorders, and neurodegenerative diseases. mdpi.comresearchgate.net The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly alter the compound's biological activity, enabling the fine-tuning of drug candidates for improved efficacy and safety. mdpi.com The broad therapeutic potential of indole derivatives continues to make them a focal point of academic and industrial research, with ongoing efforts to synthesize and evaluate new compounds for a multitude of pharmacological targets. nih.govresearchgate.net

Overview of Halogenated Indoles in Synthetic and Medicinal Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a common and powerful strategy in both synthetic and medicinal chemistry. acs.org Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. acs.org In synthetic chemistry, halogenated indoles serve as versatile intermediates. mdpi.com The halogen atom acts as a useful handle for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org

From a medicinal chemistry perspective, the presence of a halogen can significantly enhance the biological activity of an indole derivative. nih.gov For instance, bromination of natural products has been shown to increase their potency. nih.gov Halogenated indoles are found in numerous bioactive compounds and pharmaceuticals. acs.org The position and type of halogen can dictate the compound's mechanism of action and therapeutic application. For example, halogenated indoles have been investigated for their potential as antitumor, antibacterial, and antifungal agents. bohrium.comnih.gov The compound 5-bromo-2,3-dimethyl-1H-indole is a representative of this class, where the bromine atom at the 5-position modifies the electronic landscape of the indole ring, making it a valuable substrate for further chemical modification and a candidate for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGAIEWEHFPGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510046 | |

| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4583-55-5 | |

| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,3 Dimethyl 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Approaches Applicable to 5-Bromo-2,3-dimethyl-1H-indole Precursors

The core of synthesizing this compound lies in the initial construction of the indole ring. Several classical methods can be adapted to produce the necessary precursor, 2,3-dimethyl-1H-indole, or a bromo-substituted precursor directly.

Fischer Indole Synthesis Derivativestestbook.comwikipedia.orgbyjus.commdpi.com

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. testbook.combyjus.com For the synthesis of 2,3-dimethyl-1H-indole, the reaction would proceed from phenylhydrazine and butan-2-one. To directly synthesize this compound via this method, 4-bromophenylhydrazine would be used as the starting material.

The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.com An acid catalyst, which can be a Brønsted acid like hydrochloric acid, sulfuric acid, or polyphosphoric acid, or a Lewis acid such as zinc chloride or boron trifluoride, facilitates a -sigmatropic rearrangement. testbook.comwikipedia.org This rearrangement is followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. byjus.com The reaction is often carried out by refluxing an equimolar mixture of the arylhydrazine and the carbonyl compound in the presence of the acid catalyst for several hours. testbook.com

| Starting Materials | Catalyst | Product | Ref. |

| p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone | Glacial acetic acid | 2,3,3,5-Tetramethylindolenine | mdpi.com |

| Phenylhydrazine, Butan-2-one | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | 2,3-Dimethyl-1H-indole | testbook.comwikipedia.org |

| 4-Bromophenylhydrazine, Butan-2-one | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | This compound | testbook.comwikipedia.org |

Bischler-Napieralski Cyclizations for Indole Ring Formationwikipedia.orgorganic-chemistry.org

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. wikipedia.orgorganic-chemistry.org While primarily employed for isoquinoline (B145761) synthesis, adaptations of this reaction can be envisioned for the formation of indole rings, although it is not a conventional route. The application to indole synthesis would require a suitably substituted N-acyl-β-arylethylamine precursor that, upon cyclization, would lead to an indoline (B122111) which could then be oxidized to the indole.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution. wikipedia.org The reaction conditions, particularly the choice of dehydrating agent, can influence the reaction pathway and the formation of side products. organic-chemistry.org For the synthesis of a precursor to this compound, one might consider a starting material like N-(2-(4-bromophenyl)propyl)acetamide. However, the direct applicability and efficiency of this method for preparing simple 2,3-dialkylindoles is not well-documented in the reviewed literature.

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis is another classical method that typically produces indole-2-carboxylic acids from the reductive cyclization of ethyl o-nitrophenylpyruvate derivatives. These pyruvates are formed by the condensation of an o-nitrotoluene with diethyl oxalate. While this method is effective for producing indoles with a carboxylic acid group at the C2 position, its direct application to synthesize 2,3-dimethyl-1H-indole is not straightforward as it would require subsequent modification steps to introduce the methyl groups at the desired positions and remove the carboxyl group.

Leimgruber-Batcho Indole Synthesis Adaptationsclockss.orgwikipedia.orgresearchgate.netyoutube.compsu.edu

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step process that has become a popular alternative to the Fischer indole synthesis. wikipedia.org The synthesis starts with an o-nitrotoluene derivative, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. clockss.orgwikipedia.org This is followed by a reductive cyclization of the enamine to the indole. wikipedia.org

A key advantage of this method is the wide availability of substituted o-nitrotoluenes, allowing for the synthesis of a variety of substituted indoles. wikipedia.org To synthesize a precursor for this compound, one could potentially start with 4-bromo-2-ethyl-1-nitrobenzene. The nitro group is typically reduced using reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.orgyoutube.com This method is particularly advantageous as it often proceeds under mild conditions with high yields. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis. psu.edu

| Precursor | Reagents | Product | Ref. |

| o-Nitrotoluene | 1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂ | Indole | wikipedia.org |

| Substituted o-nitrotoluene | 1. Formamide acetal; 2. Reducing agent (e.g., Pd/C, H₂) | Substituted Indole | clockss.orgwikipedia.org |

Regioselective Bromination Strategies

Once the 2,3-dimethyl-1H-indole precursor is obtained, the final step is the introduction of a bromine atom at the C5 position. The electronic properties of the indole ring favor electrophilic substitution, but achieving regioselectivity can be challenging.

Direct Bromination of Indole Systems and Analoguesbenchchem.combeilstein-archives.orgresearchgate.netclockss.orgiajps.com

Direct bromination of the indole ring can be achieved using various brominating agents. The position of bromination is influenced by the substituents on the indole ring and the reaction conditions. For 2,3-dimethyl-1H-indole, the C5 position is electronically favored for electrophilic attack.

A specific and effective method for the C5-bromination of 2,3-dimethylindole (B146702) involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction is carried out by dissolving 2,3-dimethylindole in DMF and adding NBS portionwise at an elevated temperature (e.g., 80°C) over several hours. The steric hindrance at the C4 and C6 positions, due to the methyl groups at C3 and the bicyclic nature of the ring, helps to direct the bromination to the C5 position.

Alternatively, elemental bromine (Br₂) can be used as a brominating agent. researchgate.netclockss.org The reaction of dimethyl indole-2,3-dicarboxylate with bromine in the presence of a Lewis acid has been shown to yield the 5-bromo derivative as the sole product. clockss.org While this specific substrate is different, it highlights the inherent preference for C5 bromination in certain indole systems. For the direct bromination of 2,3-dimethylindole with Br₂, careful control of reaction conditions would be necessary to avoid side reactions and ensure high regioselectivity. The use of a non-polar solvent and low temperatures can sometimes favor kinetic control and improve selectivity.

| Substrate | Brominating Agent | Solvent | Conditions | Product | Ref. |

| 2,3-Dimethylindole | N-Bromosuccinimide (NBS) | DMF | 80°C, 12 h | This compound | |

| Dimethyl indole-2,3-dicarboxylate | Pyridinium (B92312) hydrobromide perbromide or Br₂/Lewis Acid | 1,2-dichloroethane | - | Dimethyl 5-bromoindole-2,3-dicarboxylate | clockss.org |

| Indole Phytoalexin Derivatives | Bromine (Br₂) | CH₂Cl₂/MeOH | Ambient temperature | 5-Bromo substituted derivatives | researchgate.net |

Bromination of Precursors for this compound

The direct bromination of 2,3-dimethylindole is a common and effective method for synthesizing the target compound. This electrophilic aromatic substitution reaction introduces a bromine atom onto the indole ring. The position of bromination is directed by the existing substituents on the indole nucleus.

A frequently employed method for the bromination of 2,3-dimethylindole utilizes N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in a solvent such as dimethylformamide (DMF). For instance, 2,3-dimethylindole can be dissolved in DMF, and NBS is added portion-wise at an elevated temperature, such as 80°C, over several hours. Following the reaction, the mixture is poured into ice-water, leading to the precipitation of the crude product, which can then be purified by recrystallization from a solvent like ethanol.

Another approach involves the use of bromine in the presence of a Lewis acid or in a solvent system like acetic acid. clockss.org For example, treating dimethyl indole-2,3-dicarboxylate with bromine in acetic acid in the presence of sodium acetate (B1210297) yields the 5-bromo derivative as the sole product. clockss.org While this example involves a different indole derivative, the principle of electrophilic bromination at the 5-position is demonstrated.

The choice of brominating agent and reaction conditions can influence the selectivity and yield of the reaction. Other brominating agents that can be used for indoles include pyridinium hydrobromide perbromide. researchgate.net

Methylation Approaches at the 2,3-Positions of Indole

The introduction of methyl groups at the 2 and 3-positions of the indole ring is a crucial step in the synthesis of this compound, especially when the synthesis starts from a precursor that does not already contain these groups.

One of the classical methods for constructing the 2,3-dimethylated indole core is the Fischer indole synthesis. This method involves the reaction of an arylhydrazine with a ketone. To obtain 2,3-dimethylindole, 4-bromophenylhydrazine can be reacted with 3-pentanone (B124093) under acidic conditions. The resulting hydrazone undergoes a cyclization reaction, typically promoted by a strong acid like hydrochloric acid in ethanol, to form the indole ring with methyl groups at the desired positions.

Alternatively, if the synthesis starts with a pre-brominated indole, methylation can be achieved through different strategies. For instance, N-methylation of an indole can be accomplished using a methylating agent like iodomethane (B122720) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com While this example illustrates N-methylation, similar principles can be applied for C-methylation at the 2 and 3-positions, although this is generally more challenging and often accomplished during the indole ring formation.

The following table summarizes a typical Fischer indole synthesis for a related compound:

| Step | Reactants | Conditions | Product |

| Hydrazone Formation | 4-Bromophenylhydrazine, 3-Pentanone | Ethanol, Reflux, 6 h | Intermediate hydrazone |

| Cyclization | Intermediate hydrazone | Concentrated HCl, Ethanol | This compound |

Advanced and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound and related brominated indoles, several advanced and green approaches have been explored.

Transition-Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Reactions)

Transition-metal catalysis, particularly using palladium, offers powerful tools for the synthesis and functionalization of indoles. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can be employed to introduce various substituents onto the indole ring, including the bromo group or the alkyl groups.

For instance, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can be used to construct the indole core. mdpi.comunina.it This method allows for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines. mdpi.comunina.it While not a direct synthesis of this compound, this approach highlights the utility of palladium catalysis in indole synthesis. The bromo-substituent could either be present on the starting aniline (B41778) or introduced later.

Rhodium-catalyzed reactions have also emerged as a significant tool for the functionalization of indoles, enabling the synthesis of complex indole-fused polycycles through C-H activation and annulation strategies. nih.gov

Electrochemical Synthesis Methods for Brominated Indoles

Electrochemical methods provide a green and efficient alternative to traditional chemical reagents for oxidation and halogenation reactions. rsc.orgnih.gov The electrochemical generation of bromine from a stable bromide source, such as potassium bromide or sodium bromide, can be used for the bromination of indoles. rsc.orgmdpi.com This in-situ generation of the reactive species avoids the handling of hazardous elemental bromine.

Cyclic voltammetry and controlled-potential coulometry are techniques used to study and optimize these electrochemical reactions. nih.gov The electrochemical oxidation of bromide generates bromine, which then reacts with the indole substrate. nih.gov This method has been successfully applied to the synthesis of various bromo derivatives of organic compounds. While a specific example for this compound is not detailed, the principle is applicable to indole bromination. This approach offers a sustainable pathway for producing brominated indoles. nih.gov

Microwave-Assisted Synthesis in Brominated Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has gained significant attention for its ability to accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. nih.govpsu.edu This technique has been successfully applied to various indole syntheses, including the Fischer, Madelung, and Batcho-Leimgruber reactions. nih.govpsu.edu

In the context of brominated indoles, microwave irradiation can be used to expedite the palladium-catalyzed intramolecular oxidative coupling of enamines to form the indole ring. mdpi.comunina.it This approach has been shown to produce functionalized 2-methyl-1H-indole-3-carboxylates in excellent yields and with high regioselectivity. mdpi.comunina.it The use of microwave heating can significantly reduce reaction times, making the synthesis more efficient. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced methods discussed above align with these principles.

Atom Economy: Electrochemical methods for bromination, which generate the brominating agent in situ from bromide salts, exhibit high atom economy as they avoid the use of stoichiometric brominating agents like NBS, which produces succinimide (B58015) as a byproduct. rsc.orgnih.gov

Use of Safer Solvents and Reagents: Electrochemical syntheses can often be carried out in greener solvents, and they replace hazardous reagents like elemental bromine with safer bromide salts. mdpi.comnih.gov Similarly, the use of water as a solvent in some bromination reactions contributes to a greener process. beilstein-journals.org

Energy Efficiency: Microwave-assisted synthesis can lead to significant energy savings by drastically reducing reaction times compared to conventional heating methods. unina.itnih.gov

Catalysis: The use of transition-metal catalysts, which can be effective in small amounts and are often recyclable, is a cornerstone of green chemistry. mdpi.com

The following table summarizes how these advanced methods align with green chemistry principles:

| Green Chemistry Principle | Transition-Metal Catalysis | Electrochemical Synthesis | Microwave-Assisted Synthesis |

| Catalysis | High | N/A | Can be combined with catalysis |

| Atom Economy | Generally high | High | Can improve yields, impacting effective atom economy |

| Safer Reagents | Can avoid stoichiometric toxic reagents | High (avoids hazardous reagents like Br₂) nih.gov | Reduces need for harsh conditions |

| Energy Efficiency | N/A | Generally energy efficient | High (reduced reaction times) unina.it |

Chemical Reactivity and Functionalization of 5 Bromo 2,3 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indole and its derivatives. masterorganicchemistry.com The indole ring is highly nucleophilic, and substitution patterns are heavily influenced by the electronic properties of existing substituents.

Reactivity at the Brominated Position (C-5)

The C-5 position, already occupied by a bromine atom, is generally not susceptible to further electrophilic attack. The bromine atom, while a deactivating group due to its inductive effect, directs incoming electrophiles to the ortho and para positions (C-4 and C-6). uci.edu Direct electrophilic substitution on the C-5 carbon would require harsh conditions and is not a typical reaction pathway for this compound.

Reactivity at Unsubstituted Positions (e.g., C-6, C-4, C-7)

The presence of the activating methyl groups at C-2 and C-3, along with the nitrogen lone pair, enhances the electron density of the indole ring, making it highly reactive towards electrophiles. The bromine at C-5 deactivates the ring somewhat through its inductive effect but directs incoming electrophiles to the C-4 and C-6 positions. The substitution pattern of 5-bromo-2,3-dimethyl-1H-indole enhances electrophilic aromatic substitution reactivity at positions C-4 and C-6.

Studies on related 5-bromoindoles have shown that electrophilic substitution, such as nitration or halogenation, will preferentially occur at the C-4 and C-6 positions, provided they are sterically accessible. For instance, the nitration of 2,6-dihaloacetanilides, a related class of compounds, shows substitution at adjacent open positions. researchgate.net In the case of this compound, the C-4 and C-6 positions are the most likely sites for electrophilic attack.

Nucleophilic Substitution at the Brominated Position (C-5)

The bromine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under metal-catalyzed conditions. This allows for the introduction of a wide range of functional groups at this position. While direct displacement of the bromide is challenging, transition metal-catalyzed cross-coupling reactions are a more common and efficient method for functionalizing this position (see section 3.5).

In a related example, 5-bromo-1,2,3-triazines undergo nucleophilic aromatic substitution with phenols in the presence of a base like cesium carbonate to yield 5-aryloxy-1,2,3-triazines. acs.org This suggests that under appropriate conditions, the bromine at C-5 of this compound could be displaced by various nucleophiles.

Functionalization of the N-1 Position

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton can be readily deprotonated with a suitable base to form an indolyl anion, which can then be reacted with various electrophiles. Common N-functionalization reactions include alkylation, acylation, and protection with various protecting groups.

For example, the synthesis of 5-bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione demonstrates the feasibility of N-alkylation on a 5-bromoindole (B119039) core. scbt.com This transformation is typically achieved by treating the indole with a base such as sodium hydride, followed by the addition of an alkyl halide.

Functionalization at Methyl Groups (C-2, C-3)

The methyl groups at the C-2 and C-3 positions of the indole ring can also be functionalized, although this often requires more specific reaction conditions. One approach involves the direct generation of a C,N-dianion from 2-methylindole (B41428) using a strong base, which allows for regioselective functionalization of the 2-methyl group. rsc.org

Another method for functionalizing the 2-methyl group is through oxidation. Recent studies have shown that 2-methylindoles can be directly oxidized to 2-formylindoles using N-chlorosuccinimide (NCS) and water as the oxygen source. acs.org This reaction proceeds through chlorination, an SN2' reaction, and subsequent oxidation. acs.org This method has been shown to have a broad substrate scope and good functional group tolerance. acs.org

Cross-Coupling Reactions Involving the Bromo-Substituent

The bromine atom at the C-5 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions for aryl bromides like this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. Ligandless Heck coupling conditions have been developed, making this method more practical and cost-effective.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne to form an alkynylated indole.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups at the C-5 position.

Table of Reaction Examples for this compound and Related Compounds:

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Nucleophilic Aromatic Substitution | 5-bromo-1,2,3-triazine and phenol | Cs₂CO₃, room temperature | 5-phenoxy-1,2,3-triazine | acs.org |

| Oxidation of Methyl Group | 2-methylindoles | NCS, H₂O, room temperature | 2-formylindoles | acs.org |

| Heck Coupling | 5-bromo-3H-indoles and 4-ethenyl-1H-pyrazoles | Palladium-catalyzed, ligandless | Indole-pyrazole hybrids |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The reactivity of the C-Br bond in this context is advantageous, as aryl bromides are often more susceptible to oxidative addition in the catalytic cycle compared to aryl chlorides. illinois.edu

The reaction typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov Research has shown that even unprotected indoles can undergo Suzuki-Miyaura coupling, which is advantageous as it eliminates the need for protection and deprotection steps. nih.govrsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium nanoparticle catalysts have been utilized for Suzuki-Miyaura couplings of bromoindole derivatives at ambient temperatures. researchgate.net

A general protocol for the Suzuki-Miyaura coupling of a bromoindole might involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄, and a suitable solvent system, which can even include water. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P1 or P2 | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | - | - | Water | - | up to 91 | rsc.org |

| Pd-nanoparticles | - | - | - | 37 | - | researchgate.net |

Note: This table provides a generalized overview. Specific conditions and yields can vary based on the exact substrates and reagents used.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction allows for the vinylation of the indole ring at the C5 position. The reaction generally exhibits high trans selectivity. organic-chemistry.org

While highly effective, a notable side reaction can be the dehalogenation of the starting aryl bromide. beilstein-journals.org The choice of catalyst system is critical, and various phosphine-free catalysts and palladacycle complexes have been developed to improve efficiency and stability. organic-chemistry.org Intramolecular Heck reactions are also a powerful tool for constructing complex polycyclic structures. libretexts.org

Table 2: Key Aspects of the Heck Reaction

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed vinylation of aryl halides. | beilstein-journals.org |

| Common Substrates | Aryl or vinyl halides and activated alkenes. | organic-chemistry.org |

| Selectivity | Typically results in trans products. | organic-chemistry.org |

| Catalyst Activation | Pd(II) precursors are often reduced to Pd(0) in situ. | libretexts.org |

Sonogashira Coupling

The Sonogashira coupling reaction is a versatile method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this provides a direct route to 5-alkynyl-substituted indoles.

A significant challenge in Sonogashira coupling is the competing homocoupling of the terminal alkyne (Glaser coupling). washington.edu However, modified reaction conditions have been developed to minimize this side reaction, such as conducting the reaction under a hydrogen-diluted inert atmosphere. washington.edu The reaction conditions are generally mild, often proceeding at room temperature. gold-chemistry.org Copper-free Sonogashira protocols have also been established. organic-chemistry.orglibretexts.org

Table 3: Sonogashira Coupling Reaction Parameters

| Component | Role | Common Examples | Reference |

| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.orglibretexts.org |

| Co-catalyst | Activates the alkyne | CuI | organic-chemistry.org |

| Base | Neutralizes the generated acid | Amines (e.g., TEA, piperidine) | organic-chemistry.orgwashington.edu |

| Solvent | Dissolves reactants | CH₃CN, DMF | washington.edu |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines, including those derived from this compound. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orglibretexts.org

The development of this reaction has progressed through several generations of catalyst systems, each offering improved reactivity and milder conditions. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.orgresearchgate.net Even challenging substrates like unprotected nitrogen-rich heterocycles can undergo efficient C-N cross-coupling under optimized conditions. nih.gov

Table 4: Buchwald-Hartwig Amination Components and Conditions

| Component | Function | Examples/Conditions | Reference |

| Catalyst | Palladium source | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | libretexts.orgchemrxiv.org |

| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, RuPhos, BrettPhos | wikipedia.orgnih.gov |

| Base | Promotes amine deprotonation | NaOt-Bu, LiHMDS, Cs₂CO₃ | libretexts.org |

| Solvent | Reaction medium | Toluene, THF, Dioxane | libretexts.org |

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The functionalized indoles synthesized via the cross-coupling reactions described above can serve as precursors for subsequent cyclization and annulation reactions, leading to the construction of more complex, fused heterocyclic systems.

For instance, a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can be used to synthesize substituted benzo[b]furans. organic-chemistry.org Similarly, [3+2]-annulation reactions with nitroalkenes can be employed to construct various five-membered nitrogen heterocycles. chim.it The bromo-substituent itself can be a key feature in the synthesis of pharmaceutically relevant compounds, as demonstrated in the synthesis of Axitinib, which involves a Heck reaction of a bromo-indazole derivative. beilstein-journals.org

These cyclization and annulation strategies significantly expand the synthetic utility of this compound, providing access to a wide range of polycyclic indole derivatives with potential applications in medicinal chemistry and materials science.

Advanced Analytical Characterization Techniques for 5 Bromo 2,3 Dimethyl 1h Indole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 5-bromo-2,3-dimethyl-1H-indole. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic and methyl protons. The protons on the indole (B1671886) ring appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine substituent and the methyl groups. The two methyl groups at positions 2 and 3 typically appear as sharp singlets in the upfield region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of this compound will show distinct signals for each of the ten carbon atoms. The carbon atom attached to the bromine (C-5) will exhibit a characteristic chemical shift, and the signals for the methyl carbons will be found in the aliphatic region. rsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. researchgate.net COSY spectra reveal proton-proton couplings within the same spin system, helping to assign the aromatic protons. HMBC spectra are crucial for identifying long-range couplings between protons and carbons, which is instrumental in confirming the substitution pattern on the indole ring and the positions of the methyl groups. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. bldpharm.comresearchgate.net

Mass Spectrometry (MS) analysis of this compound will show a characteristic molecular ion peak. chemsrc.com Due to the presence of bromine, a distinctive isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound with a high degree of confidence. amazonaws.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable indole derivatives. The gas chromatogram provides the retention time of the compound, which is a characteristic property, while the mass spectrometer provides its mass spectrum for identification. rsc.orgresearchgate.nethmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures and for trace-level quantification. bldpharm.comnih.govnih.gov In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which provides a high degree of certainty in identification and quantification. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. bldpharm.comresearchgate.net The IR spectrum of this compound will exhibit characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3400-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. amazonaws.com The C=C stretching vibrations of the aromatic ring will appear in the 1500-1600 cm⁻¹ region. amazonaws.com The presence of the C-Br bond can be identified by a stretching vibration in the lower frequency region of the spectrum.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. bldpharm.com For this compound and its derivatives, reverse-phase HPLC is a common method. sielc.comsielc.com

A typical HPLC system for the analysis of these compounds would utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the indole ring system exhibits strong UV absorbance. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. Quantification is performed by comparing the peak area of the analyte to that of a known standard. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. sielc.comnist.gov this compound, being a relatively volatile compound, can be analyzed by GC. amazonaws.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (such as helium or nitrogen) through a capillary column. rsc.org The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is used for identification. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purity assessment of compounds. In the context of synthesizing and studying this compound and related indole derivatives, TLC serves as an invaluable tool for monitoring the progress of chemical reactions in real-time. nih.gov It allows chemists to quickly determine the consumption of starting materials and the formation of products.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel with a fluorescent indicator (F254), coated onto a flat carrier like an aluminum plate. nih.govakjournals.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For indole derivatives, various mobile phase systems can be employed to achieve optimal separation. The choice of eluent is critical and often determined empirically. A common approach for monitoring reactions involving indole derivatives is to use a mixture of a nonpolar and a polar solvent, such as chloroform (B151607) and methanol, with the ratio adjusted to achieve the desired separation. nih.gov Visualization of the separated spots on the TLC plate is typically accomplished under UV light at a wavelength of 254 nm, where the fluorescent indicator in the stationary phase allows UV-absorbing compounds like indoles to appear as dark spots. nih.govresearchgate.net

Detailed research on the analysis of various indole compounds has established effective TLC methodologies. For instance, a study on indole compounds in fungal extracts utilized mobile phases like butane-1-ol–glacial acetic acid–water and isopropanol–ammonia (B1221849)–water to separate compounds including tryptamine, melatonin, and indole itself on silica gel plates. akjournals.comakjournals.com In synthetic chemistry, reaction progress for indole derivatives has been monitored using eluent systems like chloroform/methane (95%/5%). nih.gov These established methods provide a strong basis for developing specific TLC protocols for this compound.

Table 1: Representative TLC Conditions for Analysis of Indole Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Analyzed Compounds | Reference |

|---|---|---|---|---|

| Silica gel 60 F254 | Chloroform / Methane (95% / 5%) | UV Light (254 nm) | Synthetic Indole Derivatives | nih.gov |

| Silica gel with fluorescence indicator F254 | Butane-1-ol – glacial acetic acid – water (12 + 3 + 5, v/v) | Densitometry at λ = 280 nm | Tryptamine, Melatonin, L-Tryptophan, Indole | akjournals.comakjournals.com |

| Silica gel with fluorescence indicator F254 | Isopropanol – 25% NH3 – water (8 + 1 + 1, v/v) | Densitometry at λ = 280 nm | Tryptamine, Melatonin, L-Tryptophan, Indole | akjournals.comakjournals.com |

| Silica gel | Chloroform / Acetic Acid / Methanol | UV Light (254 nm) | Indole-3-acetic acid (IAA) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield invaluable structural data.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's complete solid-state structure.

While specific crystallographic data for this compound is not prominently available in the cited literature, extensive research has been conducted on the crystal structures of other indole derivatives. nih.govacs.orgacs.org These studies reveal common structural motifs and packing arrangements. For instance, indole rings are generally found to be nearly planar. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, which can include conventional hydrogen bonds (e.g., N-H···O), weaker C-H···O interactions, and π-π stacking interactions between the aromatic rings. nih.govacs.org

An example of a complex bromo-indole derivative that has been characterized by X-ray crystallography is 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.net The analysis of this compound revealed a triclinic crystal system with the space group P-1. researchgate.net Such detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context. The data from such analyses provide a framework for predicting the likely crystal structure and intermolecular interactions of related compounds like this compound.

Table 2: Example Crystallographic Data for a Bromo-Indole Derivative

| Parameter | Value |

|---|---|

| Compound | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Reference | researchgate.net |

Compound Reference Table

Theoretical and Computational Studies of 5 Bromo 2,3 Dimethyl 1h Indole

Quantum Mechanical Calculations (DFT, PM3)

Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and the semi-empirical PM3 have been effectively utilized to study indole (B1671886) derivatives. researchgate.net

DFT, with functionals like B3LYP and basis sets such as 6-311++G(2d,2p), is employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of bromo-indole derivatives. researchgate.net For instance, studies on related compounds like N-benzyl-5-bromo isatin (B1672199) derivatives have used DFT to calculate key parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

The semi-empirical PM3 method, while less computationally intensive than DFT, offers a rapid means to assess molecular properties and is often used for initial screenings or for very large systems. researchgate.net Calculations on related bromo-isatin compounds have demonstrated the utility of both PM3 and DFT in corroborating experimental data. researchgate.net These theoretical calculations can predict various physical properties and inhibition efficiencies, particularly in different media like a vacuum, DMSO, and water. researchgate.net

A molecular electrostatic potential (MEP) map, which can be generated from the output of these quantum calculations, provides a visual representation of the charge distribution on the molecule. nih.gov This 3D map helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions most likely to be involved in intermolecular interactions. nih.gov

Table 1: Representative Quantum Mechanical Data for a Substituted Bromo-Indole Derivative (Illustrative)

| Parameter | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311G | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-311G | Indicator of chemical stability |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G | Measures the polarity of the molecule |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. It does not represent experimentally verified data for 5-bromo-2,3-dimethyl-1H-indole.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. For a compound like this compound, MD simulations can be particularly useful in understanding its behavior in biological systems, such as its interaction with a protein target. nih.govoncodesign-services.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the exploration of the conformational landscape of the molecule and the stability of its complexes with other molecules, such as proteins. oncodesign-services.com For example, MD simulations have been used to investigate the interactions between 5-Bromo-2-Hydroxybenzaldehyde and various proteins, providing insights that are valuable for drug design. nih.gov

These simulations can reveal key information about the stability of ligand-protein complexes, the nature of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and the role of solvent molecules. oncodesign-services.com The results of MD simulations can complement the static picture provided by molecular docking and can be crucial for understanding the dynamic aspects of molecular recognition. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry and drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com For indole derivatives, including those with a 5-bromo substitution, SAR studies are instrumental in optimizing their therapeutic potential. researchgate.netnih.gov

SAR studies involve the systematic modification of a molecule's structure and the evaluation of how these changes affect its biological activity. oncodesign-services.com For instance, research on indole-based HIV-1 fusion inhibitors has explored the impact of substitutions at various positions of the indole ring, including the use of 5-bromoindole (B119039) as a starting material. nih.govacs.org These studies help in identifying the key structural features responsible for the compound's potency and selectivity. oncodesign-services.com

Computational SAR techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate chemical structures with biological activities. oncodesign-services.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. oncodesign-services.com The analysis of activity cliffs, where small structural changes lead to significant differences in biological activity, is a key aspect of SAR that can provide deep insights into molecular interactions. oncodesign-services.com

Table 2: Illustrative SAR Data for a Series of Indole Derivatives

| Compound | R1 Substitution | R2 Substitution | IC50 (µM) |

| A | H | H | 10.5 |

| B | 5-Br | H | 5.2 |

| C | H | 2-CH3 | 8.1 |

| D | 5-Br | 2-CH3 | 2.7 |

| E | 5-Br | 2,3-di-CH3 | 1.5 |

Note: This table presents hypothetical data to illustrate the principles of SAR. The compounds and their activities are not based on actual experimental results.

Reaction Mechanism Elucidation through Computational Chemistry

For example, computational studies, such as those employing the Molecular Electron Density Theory (MEDT), have been proposed to explore the mechanisms of cycloaddition reactions involving indole derivatives. researchgate.net These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed stereoselectivity and regioselectivity. Research into the synthesis of spirooxindole analogs, which share a core structure with the indole family, has highlighted the use of computational methods to understand the underlying [3+2] cycloaddition reaction pathways. researchgate.net While specific computational studies on the reaction mechanisms involving this compound are not widely reported, the methodologies are well-established and applicable.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. Future efforts will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 5-bromo-2,3-dimethyl-1H-indole and its derivatives. One promising approach is the organometallic variation of the Fischer indole (B1671886) synthesis, which allows for the preparation of polyfunctional indoles. uni-muenchen.de This method utilizes functionalized alkylzinc halides and aryldiazonium tetrafluoroborates, enhancing the scope and regioselectivity of the indole ring formation. uni-muenchen.de

Further research could explore greener alternatives, minimizing waste and avoiding harsh reagents. The development of one-pot syntheses or flow chemistry processes could significantly improve the efficiency and environmental footprint of producing this valuable chemical building block.

Table 1: Synthetic Strategies for Indole Scaffolds

| Synthesis Method | Key Reagents/Features | Potential Advantages | Source |

|---|---|---|---|

| Organozinc Fischer Indole Variation | Aryldiazonium tetrafluoroborates, Alkylzinc halides | High regioselectivity, Good functional group tolerance | uni-muenchen.de |

| Vilsmeier-Haack Reaction | Vilsmeier reagent (POCl₃/DMF), Aryl amines | Useful for formylation and subsequent cyclization |

Exploration of New Pharmacological Targets

While the indole moiety is known for a wide range of biological activities, the specific pharmacological targets of this compound are not yet fully elucidated. cymitquimica.com A significant future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets. Patent literature suggests that related structures may act as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, indicating a potential role in metabolic diseases. google.com The reverse transcriptase (RT) enzyme, particularly its ribonuclease H (RNase H) function, represents another validated target for which new inhibitors are sought. lookchem.com A thorough investigation into these and other potential targets, such as kinases, proteases, and GPCRs, could reveal novel therapeutic applications.

Integration of Computational Design in Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. Future research will increasingly leverage in silico methods to guide the design of novel derivatives of this compound. Techniques like Density Functional Theory (DFT) calculations, which have been used to study related chemical systems, can provide insights into molecular structure and reactivity. uni-muenchen.de

Molecular docking studies can be employed to predict the binding affinity of designed compounds to specific pharmacological targets, such as the RNase H catalytic site. lookchem.com This computational pre-screening allows for the rational prioritization of molecules for synthesis and biological testing, saving time and resources.

Table 2: Computational Approaches in Drug Design

| Computational Method | Application | Potential Outcome | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Energy minimizations, Harmonic vibrational calculations | Understanding molecular stability and reactivity | uni-muenchen.de |

| Molecular Docking | Predicting binding modes and affinities within a target's active site | Identification of potent inhibitor candidates | lookchem.com |

Expansion of Biological Activity Profiling

The indole nucleus is a privileged scaffold in medicinal chemistry, often associated with anticancer and antimicrobial properties. cymitquimica.com A comprehensive expansion of the biological activity profile for this compound is a critical next step. This involves moving beyond preliminary screenings to more specific and mechanistically informative assays. For instance, derivatives could be assessed for their antioxidant capacity through assays measuring their ability to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). lookchem.com Additionally, testing for activity in specific disease models, such as thrombin inhibition for potential anticoagulant effects or neuroprotection in cell-based assays, could uncover new therapeutic avenues. lookchem.com

Advanced Functionalization Strategies for Enhanced Bioactivity

The chemical structure of this compound is ripe for modification to enhance its biological activity. The bromine atom at the 5-position is a key handle for advanced functionalization, readily participating in reactions like nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. cymitquimica.com This allows for the introduction of a wide variety of chemical groups to probe structure-activity relationships (SAR).

Future strategies will focus on the regioselective functionalization using advanced organometallic intermediates, such as those derived from magnesium and zinc. uni-muenchen.de This allows for precise chemical modifications, such as introducing triazole or fluorophenyl groups, which can modulate properties like antioxidant activity. The steric hindrance imparted by the two methyl groups is a unique feature that will influence the design of new analogs. smolecule.com By systematically altering the substituents on the indole ring, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-1H-indole-6-carbonitrile |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| 1H-indole |

| 3-Chloro-1-(N,N-dimethyl)propylamine |

| 4-bromo-2-methyl-aniline |

| 5-bromo-2-methyl-1H-indole-3-carbaldehyde |

| Amitriptyline |

| Chlorpromazine |

| N-bromosuccinimide (NBS) |

| Rizatriptan benzoate |

| Scutellarein |

| Scutellarin |

| sBuLi |

| sBuZnBr |

| ZnBr₂ |

| iPrMgCl |

| 2,5-dibromo-3-methylthiophene |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2,3-dimethyl-1H-indole, and how can yields be improved?

- Methodology :

- Nucleophilic substitution and coupling : Use 5-bromoindole derivatives as starting materials. Alkylation of the indole nitrogen with methyl groups can be achieved via NaH-mediated deprotonation followed by reaction with alkyl halides (e.g., iodomethane) in anhydrous DMSO or DMF .

- Catalytic systems : Copper(I) iodide (CuI) in PEG-400/DMF solvent mixtures enhances reaction efficiency for triazole- or alkyne-based coupling reactions (e.g., Click chemistry) .

- Yield optimization : Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from water/ethanol mixtures can improve purity and yield (e.g., 25–42% reported in similar indole syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.1–7.3 ppm for indole protons), methyl groups (δ 2.1–2.5 ppm for CH3), and bromine-induced deshielding effects .

- HRMS (FAB or ESI) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 385.0461 for brominated indoles) .

- X-ray crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., CCDC deposition codes like 2191474) .

Advanced Research Questions

Q. How can conflicting crystallographic data from different refinement software (e.g., SHELXL vs. OLEX2) be resolved?

- Methodology :

- Cross-validation : Compare residual factors (R1/wR2) and electron density maps between SHELXL (robust for small molecules) and OLEX2 (user-friendly interface for macromolecules) .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets, which may reduce discrepancies in atomic displacement parameters .

- Deposition in public databases : Verify structures using CCDC or PDB entries to benchmark against known parameters .

Q. What strategies link structural modifications of this compound to biological activity in ischemia models?

- Methodology :

- SAR studies : Introduce substituents (e.g., triazole or fluorophenyl groups) at the 3-position to enhance antioxidant properties. Assess radical scavenging activity via DPPH/ABTS assays .

- In vivo models : Administer derivatives in rodent ischemia-reperfusion injury models. Measure biomarkers (e.g., SOD, glutathione levels) and compare to controls .

- Computational docking : Use AutoDock Vina to predict binding affinities with targets like Nrf2-Keap1, which regulates oxidative stress pathways .

Q. How do solvent and temperature conditions affect the regioselectivity of bromination in indole derivatives?

- Methodology :

- Electrophilic bromination : Compare N-bromosuccinimide (NBS) in dichloromethane (25°C) vs. Br2 in acetic acid (0°C). Monitor regioselectivity at C5 vs. C7 via LC-MS .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (C5-bromination), while higher temperatures may shift to C7 due to steric effects .

- DFT calculations : Simulate reaction pathways using Gaussian09 to predict bromination sites based on frontier molecular orbitals .

Key Recommendations for Researchers

- Synthesis : Prioritize CuI/PEG-400 systems for coupling reactions to reduce side products.

- Characterization : Combine NMR with X-ray refinement (SHELXL) for structural certainty.

- Biological Testing : Use hybrid in silico/in vitro workflows to accelerate SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.